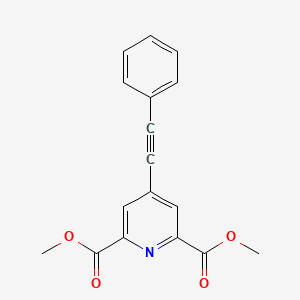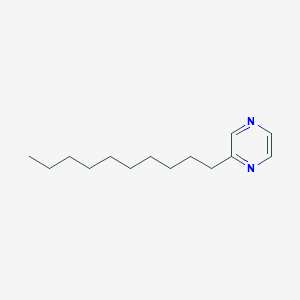
2-Decylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylpyrazine is an organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a decyl group at the second position. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound, in particular, is notable for its applications in flavor and fragrance industries due to its distinct aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylpyrazine typically involves the alkylation of pyrazine with a decyl halide. One common method is the reaction of pyrazine with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Decylpyrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazine derivatives.
Applications De Recherche Scientifique
2-Decylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in microbial communication and its potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart a nutty, roasted aroma to various products.
Mécanisme D'action
The mechanism of action of 2-Decylpyrazine involves its interaction with olfactory receptors, which are responsible for detecting its distinct aroma. In biological systems, it may interact with microbial cell membranes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate microbial activity is of significant interest.
Comparaison Avec Des Composés Similaires
- 2-Methylpyrazine
- 2-Ethylpyrazine
- 2-Propylpyrazine
- 2-Butylpyrazine
Comparison: 2-Decylpyrazine is unique among its analogs due to the longer alkyl chain, which significantly influences its physical properties and aroma profile. While shorter alkyl chain pyrazines like 2-Methylpyrazine and 2-Ethylpyrazine have more volatile and less intense aromas, this compound provides a more robust and lasting scent, making it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
113685-78-2 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2-decylpyrazine |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h11-13H,2-10H2,1H3 |
Clé InChI |
OJWKJCMLVBQAOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



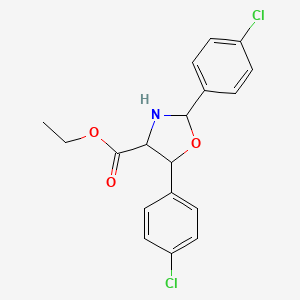
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)

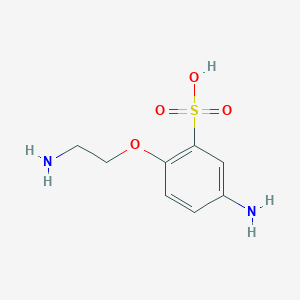
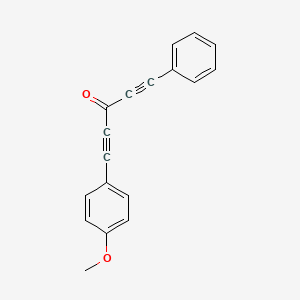
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)


